N-cycloheptyl-3-(methylsulfonimidoyl)benzamide
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Overview
Description
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide is an organosulfur compound that features a benzamide core with a cycloheptyl group and a methylsulfonimidoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(methylsulfonimidoyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with cycloheptylamine under appropriate conditions to form N-cycloheptyl-3-aminobenzamide.
Introduction of the Methylsulfonimidoyl Group: The methylsulfonimidoyl group can be introduced by reacting the N-cycloheptyl-3-aminobenzamide with a suitable sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the effects of sulfonimidoyl groups on biological systems, including enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(methylsulfonimidoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonimidoyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cycloheptyl group provides additional hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-3-(methylsulfonyl)benzamide: Similar structure but with a sulfonyl group instead of a sulfonimidoyl group.
N-cycloheptyl-3-(methylsulfonyl)aniline: Aniline derivative with a sulfonyl group.
Uniqueness
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical and biological properties compared to its sulfonyl counterparts. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.
Properties
IUPAC Name |
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-20(16,19)14-10-6-7-12(11-14)15(18)17-13-8-4-2-3-5-9-13/h6-7,10-11,13,16H,2-5,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYOEKKIXHRZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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